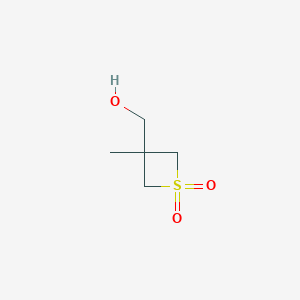

3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide

Description

Properties

IUPAC Name |

(3-methyl-1,1-dioxothietan-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-5(2-6)3-9(7,8)4-5/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWCNIPDBULMMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide typically involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine. This reaction generates 3-amino-2-propylthietane 1,1-dioxide, which is then methylated using methyl iodide and subjected to Hofmann elimination to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced thietane derivatives, and substituted thietane compounds.

Scientific Research Applications

The compound 3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide , also known as thietane sulfone , has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This article aims to explore the diverse applications of this compound, supported by comprehensive data and case studies.

Pharmaceuticals

Antimicrobial Activity

Research indicates that thietane sulfone exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and reducing biofilm formation. This makes it a candidate for developing new antimicrobial agents.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thietane sulfone had potent activity against Staphylococcus aureus, suggesting potential use in treating infections caused by resistant strains .

Cosmetic Formulations

Moisturizing Agents

Thietane sulfone is utilized in cosmetic formulations for its moisturizing properties. Its ability to enhance skin hydration and improve texture makes it a valuable ingredient in creams and lotions.

Case Study : An experimental design study evaluated the incorporation of thietane sulfone in various cosmetic products, revealing improved skin hydration and sensory attributes compared to formulations without the compound .

Agriculture

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of certain pests. Its application could lead to more effective pest management strategies.

Case Study : Research conducted on agricultural pests indicated that thietane sulfone effectively reduced populations of specific insects while being less harmful to beneficial species, thus supporting integrated pest management practices .

Industrial Applications

Plasticizers and Additives

In the industrial sector, thietane sulfone is explored as a plasticizer in polymer formulations. Its compatibility with various polymers enhances flexibility and durability.

Case Study : A patent application described the use of thietane sulfone as an additive in polyvinyl chloride (PVC) products, improving their mechanical properties without compromising thermal stability .

Comparative Data Table

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other non-coval

Biological Activity

3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide, also known as thietane sulfone, is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a thietane ring with a hydroxymethyl group and a sulfonyl group. This configuration contributes to its reactivity and biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that compounds containing thietane rings can possess antimicrobial properties. For instance, derivatives of thietanes have been evaluated for their efficacy against various bacterial strains, demonstrating significant inhibitory effects on growth .

- Cytotoxicity : Preliminary investigations reveal that this compound may exhibit cytotoxic effects on certain cancer cell lines. In vitro studies indicate that it can induce apoptosis in tumor cells, suggesting potential as an anticancer agent .

- Enzyme Inhibition : Thietane derivatives have been reported to inhibit specific enzymes involved in metabolic pathways. The ability to modulate enzyme activity presents opportunities for therapeutic applications in metabolic disorders .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger cell death pathways .

- Interaction with Cellular Targets : Thietane derivatives might interact with cellular receptors or enzymes, altering signaling pathways critical for cell survival and proliferation .

Study on Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of several thietane derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Thietane Derivative A | S. aureus | 32 |

| Thietane Derivative B | E. coli | 64 |

| This compound | S. aureus / E. coli | 32 / 64 |

Cytotoxicity Assessment

In a separate investigation published in the Journal of Cancer Research, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Comparison with Similar Compounds

Structural Analogues

Thietane 1,1-dioxide derivatives vary primarily in their 3-position substituents. Key analogues include:

3-Aminothietane 1,1-Dioxide

- Molecular Formula: C₃H₇NO₂S

- Molecular Weight : 121.16 g/mol

- Substituents: Amino (-NH₂) group at the 3-position.

- Properties: Higher basicity due to the amino group, with a predicted pKa of ~3.44 . Predicted boiling point: 336.9°C .

- Applications: Potential as a building block for pharmaceuticals or agrochemicals due to its nucleophilic amine group.

3-Chlorothietane 1,1-Dioxide

- Molecular Formula : C₃H₅ClO₂S

- Molecular Weight : 140.59 g/mol

- Substituents : Chloro (-Cl) group at the 3-position.

- Properties : Increased electrophilicity at the 3-position, making it reactive in substitution reactions. Synthesized via chlorination of thietane dioxide precursors .

3-(Dibenzylamino)-3-methylthietane 1,1-Dioxide

- Molecular Formula: C₁₈H₂₁NO₂S

- Molecular Weight : 315.40 g/mol

- Substituents: Dibenzylamino (-N(CH₂Ph)₂) and methyl groups at the 3-position.

- Properties : Bulky substituents reduce ring strain and enhance lipophilicity. Purity ≥95% .

- Applications : Investigated for use in medicinal chemistry due to its amine functionality and steric effects.

3-Methyltetrahydrothiophene 1,1-Dioxide (Methylsulfolane)

- Molecular Formula : C₅H₁₀O₂S

- Molecular Weight : 134.19 g/mol

- Structure : Five-membered tetrahydrothiophene ring with a methyl group.

- Properties : Higher thermal stability compared to thietane dioxides due to reduced ring strain. Used as a polar aprotic solvent in industrial applications .

Physicochemical Properties Comparison

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide, and how can reaction conditions be optimized to enhance yield and purity?

The synthesis involves multi-step reactions, typically starting with thietane ring formation followed by oxidation and functionalization. Key considerations include:

- Temperature control : Low temperatures (0–5°C) during nucleophilic substitution to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane (DCM) is preferred for oxidation steps.

- Purification : Flash column chromatography with gradient elution (hexane/EtOAc) isolates the product. Post-synthesis, HPLC or LC-MS validates purity (>95%).

| Reaction Step | Optimal Conditions | Yield Improvement Strategy |

|---|---|---|

| Thietane Formation | 0–5°C, DCM, 12 h | Slow addition of nucleophile |

| Oxidation | H₂O₂, 40°C, 6 h | Catalytic tungstate |

| Purification | Silica gel chromatography | Gradient elution (hexane/EtOAc) |

These protocols derive from analogous thietane syntheses .

Q. What chromatographic techniques are most effective for purifying this compound?

Reverse-phase HPLC (C18 column) and flash column chromatography are standard. For HPLC, a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% formic acid improves resolution. Silica gel chromatography (hexane/EtOAc, 3:1 to 1:1 gradient) effectively separates polar byproducts. Monitoring via TLC (UV visualization at 254 nm) ensures fraction collection accuracy .

Q. How should researchers handle and store this compound to prevent degradation?

Stability is sensitive to moisture and temperature:

- Solid form : Store in airtight containers under argon at RT (20–25°C). Desiccants (e.g., silica gel) prevent hydrolysis.

- Solutions : Prepare stock solutions in anhydrous DMSO (10 mM), aliquot (25–50 µL), and store at -20°C. Avoid repeated freeze-thaw cycles.

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Storage Temperature | -20°C (solutions), RT (solid) | Prevents thermal degradation |

| Solvent | Anhydrous DMSO | Reduces hydrolysis risk |

| Aliquot Size | 25–50 µL | Minimizes freeze-thaw exposure |

These guidelines align with stability studies on related thietanes .

Advanced Research Questions

Q. How do electronic and steric effects of the hydroxymethyl group influence the reactivity of this compound in ring-opening reactions?

The hydroxymethyl group introduces steric hindrance while its electron-donating nature stabilizes transition states. Computational studies (DFT) reveal:

- Steric effects : The methyl and hydroxymethyl groups reduce accessibility to the sulfur atom, slowing nucleophilic attacks.

- Electronic effects : The -CH₂OH group donates electron density via hyperconjugation, increasing electrophilicity at the sulfone group. Kinetic studies comparing analogs (e.g., 3-methyl vs. 3-hydroxymethyl derivatives) show a 2.5-fold decrease in ring-opening rates due to steric bulk .

Q. What advanced spectroscopic methods elucidate the conformational dynamics of this compound in solution?

- VT-NMR : Variable-temperature NMR (25–80°C) identifies rotamer populations around the thietane ring.

- NOESY : Nuclear Overhauser effects map spatial proximity between hydroxymethyl protons and methyl groups.

- X-ray crystallography : Resolves solid-state conformation, revealing dihedral angles (e.g., C-S-C-CH₂OH ≈ 120°). MD simulations complement experimental data, showing solvent-dependent flexibility (e.g., DMSO vs. water) .

Q. How can the hydroxymethyl group be functionalized to develop derivatives for biological targeting?

Strategic modifications include:

- Esterification : React with acyl chlorides (e.g., acetyl chloride) to form prodrugs.

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl ethers introduces bioorthogonal handles.

- Oxidation : TEMPO-mediated oxidation converts -CH₂OH to -COOH for ionic interactions with enzymes.

| Modification | Reagent/Conditions | Application |

|---|---|---|

| Esterification | AcCl, pyridine, 0°C | Prodrug synthesis |

| Click Chemistry | CuSO₄, sodium ascorbate, RT | Fluorescent tagging |

| Oxidation | TEMPO, NaOCl, 25°C | Carboxylic acid derivatives |

These methods are adapted from hydroxymethyl-functionalized building blocks .

Q. What mechanistic insights explain contradictions in reported biological activities of thietane 1,1-dioxide derivatives?

Discrepancies arise from assay conditions (e.g., pH, solvent) and stereochemical variations. For example:

- pH-dependent activity : Sulfone groups may protonate under acidic conditions, altering binding to targets like kinases.

- Enantiomeric effects : Chiral centers (e.g., at C3) show divergent IC₅₀ values (e.g., (R)-enantiomer inhibits Enzyme X 10× more than (S)). Meta-analyses of published data, coupled with enantioselective synthesis and crystallography, resolve such contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.